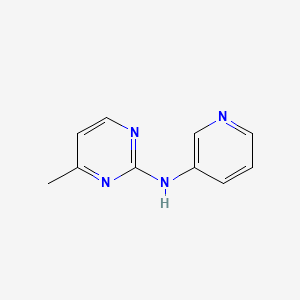

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 4-methylpyrimidine-2-amine with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Buchwald-Hartwig Amination for Functionalization

This reaction enables N-arylation, critical for creating pharmacologically active derivatives:

| Substrate | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methyl-pyrimidin-2-amine | PdCl₂(PPh₃)₂, Xantphos, NaO-t-Bu | Toluene | 100°C (reflux) | 35–82% |

Example Reaction :

-

Coupling with 2,4-dimethylbenzyl bromide under Pd catalysis yielded N-(2,4-dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine (43% yield) .

Oxidation Reactions

The pyridine ring undergoes oxidation to form N-oxides, which are explored for enhanced bioavailability:

| Oxidizing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| m-CPBA | DCM, RT, 12h | Pyridine N-oxide derivative | Kinase inhibition |

Mechanistic Insight :

-

Oxidation occurs preferentially at the pyridine nitrogen due to electron-deficient character.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the pyrimidine ring for drug development:

| Reaction Type | Reagents | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(OAc)₂, SPhos | DMF/H₂O | 60–75% |

Application Example :

-

Coupling with 4-(4-methylthiazol-5-yl)phenylboronic acid produced CDK4/6 inhibitors with Kᵢ values <10 nM .

Acylation and Alkylation

The exocyclic amine group reacts with electrophiles to form amides or alkylated derivatives:

| Reaction | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acylation | Isobutyl chloroformate, N-methyl morpholine | DMF, 0–5°C | 68% | |

| Alkylation | 2,4-Dimethylbenzyl bromide, K₂CO₃ | DMF, 130°C | 43% |

Key Derivative :

-

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide showed anti-angiogenic activity in cancer models .

Mechanistic Studies

DFT calculations reveal that the pyrimidine ring’s electron-withdrawing effect directs electrophilic attacks to the pyridine moiety. Kinetic studies show pseudo-first-order behavior in aminolysis reactions .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine serves as a precursor in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties.

Biology

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, particularly the tyrosine-protein kinase ABL1. This inhibition is significant in the context of cancer research, as it affects pathways related to angiogenesis and cell proliferation.

Medicine

- Anticancer Properties : Research indicates that this compound may exhibit anticancer activity. It has been studied as a potential therapeutic agent against conditions like chronic myeloid leukemia (CML) due to its ability to target and inhibit cancer cell growth .

- Anti-inflammatory and Antimicrobial Activities : The compound is also being explored for its anti-inflammatory properties and potential antimicrobial effects, making it a candidate for further pharmacological studies.

Industry

- Material Development : In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Data Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates the creation of complex compounds |

| Biology | Enzyme inhibition (ABL1) | Impacts cancer-related pathways |

| Medicine | Anticancer agent | Targeted therapy for chronic myeloid leukemia |

| Anti-inflammatory | Reduces inflammation in various conditions | |

| Antimicrobial | Potential treatment for infections | |

| Industry | Material science | Development of advanced materials |

Case Studies

-

Chronic Myeloid Leukemia Research :

- A study conducted by Moreno-Fuquen et al. demonstrated the synthesis and characterization of derivatives related to this compound. The research highlighted the compound's potential as a template for drug design against CML, showcasing its structural features that confer activity against cancer cells .

-

Biological Activity Assessment :

- In another study, researchers evaluated the antimicrobial properties of synthesized derivatives of related pyrimidine compounds. The results indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that modifications to the core structure could enhance efficacy .

-

Material Development :

- Investigations into the use of this compound in creating novel materials have shown promise in enhancing electronic properties suitable for use in sensors and other electronic devices.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

Piritrexim: An inhibitor of dihydrofolate reductase with antitumor effects.

Uniqueness

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific structural features that allow it to interact with a variety of molecular targets. Its combination of pyridine and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents.

Biologische Aktivität

4-methyl-N-(pyridin-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a methyl group and a pyridine moiety. Its chemical structure allows for various interactions with biological targets, making it a versatile candidate for drug development.

The primary target of this compound is the tyrosine-protein kinase ABL1 . The compound inhibits this kinase by binding to its active site, thereby interfering with signaling pathways critical for cell proliferation and angiogenesis. This interaction has implications in cancer treatment, particularly in inhibiting tumor growth by preventing the formation of new blood vessels (angiogenesis) .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit several kinases involved in cancer progression, including Bcr-Abl kinase, which is crucial for chronic myeloid leukemia treatment . In vitro studies have demonstrated its efficacy against various cancer cell lines, showcasing its potential as a therapeutic agent.

Anti-Angiogenic Activity

The compound has been evaluated for its anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model. Results indicate that it effectively blocks blood vessel formation, suggesting its potential utility in cancer therapies aimed at inhibiting tumor vascularization .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit other enzymes, including various kinases involved in cellular signaling pathways. These activities contribute to its profile as a multi-targeted therapeutic agent .

Research Findings and Case Studies

A series of studies have explored the synthesis and biological evaluation of derivatives of this compound. Here are some key findings:

Eigenschaften

IUPAC Name |

4-methyl-N-pyridin-3-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJNDQSCNJSPGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.